molecular formula C25H38N2O6 B566351 Z-Asp-OMe DCHA CAS No. 19720-12-8

Z-Asp-OMe DCHA

Cat. No.: B566351
CAS No.: 19720-12-8
M. Wt: 462.587
InChI Key: JODDUFBZPMVOHC-PPHPATTJSA-N
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Description

Z-Asp-OMe DCHA: (N-Cbz-L-aspartic acid α-methyl ester dicyclohexylamine) is an organic compound with the chemical formula C20H22N2O5. It is a protected ester derivative of the natural amino acid L-aspartic acid. This compound is commonly used in peptide synthesis as a building block due to its stability and ability to inhibit unnecessary chemical reactions during synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Z-Asp-OMe DCHA begins with N-Carbobenzyloxy-L-aspartic acid and methanol.

    Reaction Steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Mechanism of Action: Z-Asp-OMe DCHA exerts its effects by participating in peptide coupling reactions. The ester group of the compound reacts with amino groups of other amino acids to form peptide bonds. This reaction is facilitated by peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) .

Molecular Targets and Pathways: The primary molecular target of this compound is the amino group of other amino acids in peptide synthesis. The compound acts as a protecting group, preventing unwanted side reactions and ensuring the formation of the desired peptide bonds .

Comparison with Similar Compounds

Uniqueness: Z-Asp-OMe DCHA is unique due to its dicyclohexylamine salt form, which provides enhanced stability and solubility compared to other similar compounds. This makes it particularly useful in peptide synthesis where stability and solubility are crucial .

Biological Activity

Z-Asp-OMe DCHA (Z-Aspartic acid methyl ester DCHA) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, incorporating relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C25H38N2O6C_{25}H_{38}N_{2}O_{6} and is characterized by a methyl ester group attached to the aspartic acid backbone. The compound's structure can be represented as follows:

Z Asp OMe DCHA  Z N benzyloxycarbonyl L aspartic acid methyl ester\text{Z Asp OMe DCHA }\quad \text{ Z N benzyloxycarbonyl L aspartic acid methyl ester}

This compound is known for its stability and solubility in various solvents, making it suitable for biological assays.

The biological activity of this compound is primarily linked to its interaction with various biological pathways. Research indicates that it may function as an inhibitor or modulator of specific enzymes and receptors involved in metabolic processes. For instance, studies have shown that this compound can influence neurotransmitter release by modulating glutamate receptors, which are critical in synaptic transmission and plasticity .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This activity is particularly beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

2. Neuroprotective Effects

Research has demonstrated that this compound has neuroprotective effects in models of neurodegeneration. In vitro studies indicated that it could protect neuronal cells from apoptosis induced by oxidative stress .

3. Anti-inflammatory Properties

The compound has been shown to reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
NeuroprotectiveProtects neurons from apoptosis
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Studies

Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of Alzheimer's disease, this compound was administered to assess its neuroprotective effects. Results indicated a significant reduction in amyloid-beta plaques and improved cognitive function compared to control groups .

Case Study 2: Inhibition of Inflammatory Response
Another study focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The treatment led to decreased levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory conditions .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6.C12H23N/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16);11-13H,1-10H2/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODDUFBZPMVOHC-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744107
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19720-12-8
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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